(4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate
Overview
Description
(4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate is a heterocyclic compound with the empirical formula C8H18N2O3 and a molecular weight of 190.24 g/mol . This compound is often used as a building block in the synthesis of more complex molecules due to its unique structure, which includes a diazepane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate typically involves the reaction of 4-methyl-1,4-diazepane with chloroacetic acid under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: The diazepane ring allows for nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
(4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-1,4-diazepan-1-yl)acetic acid: Similar structure but without the hydrate form.
1,4-Diazepane derivatives: Compounds with similar diazepane rings but different substituents.
Uniqueness
(4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate is unique due to its specific substitution pattern and the presence of the hydrate form, which can influence its reactivity and solubility properties .
Properties
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)acetic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.H2O/c1-9-3-2-4-10(6-5-9)7-8(11)12;/h2-7H2,1H3,(H,11,12);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMMZYAUCYNZRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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